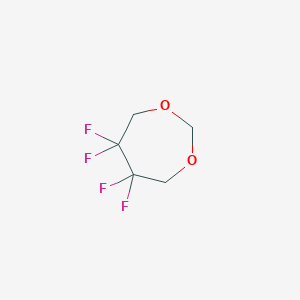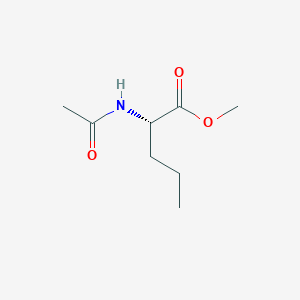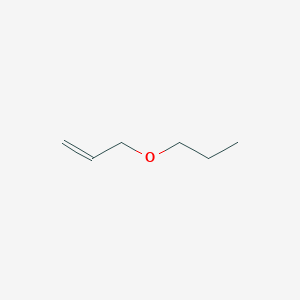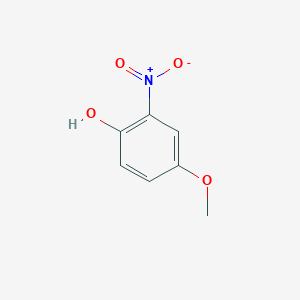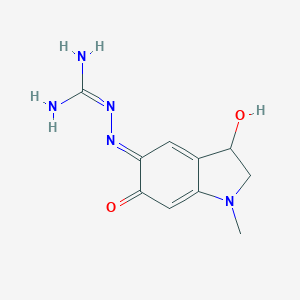
Adrenochrome guanylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adrenochrome guanylhydrazone (AGH) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of adrenochrome, a naturally occurring compound found in the human body that has been linked to various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of Adrenochrome guanylhydrazone is not fully understood, but it is thought to involve the modulation of a variety of biochemical and physiological processes in the body. It has been shown to interact with a number of different proteins and enzymes, including those involved in cellular signaling and DNA replication.
Effets Biochimiques Et Physiologiques
Adrenochrome guanylhydrazone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro, and has been shown to modulate neurotransmitter release in the brain. It has also been shown to have potential applications in the treatment of a variety of other diseases and conditions, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Adrenochrome guanylhydrazone has a number of advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its ability to modulate neurotransmitter release in the brain. However, there are also some limitations to its use, including the fact that it can be difficult to synthesize and that it may have potential side effects in some individuals.
Orientations Futures
There are a number of potential future directions for research on Adrenochrome guanylhydrazone. Some of the areas that may be explored include its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, researchers may explore its potential use in the development of new cancer therapies and other medical treatments.
Méthodes De Synthèse
Adrenochrome guanylhydrazone can be synthesized through a multistep process involving the reaction of adrenochrome with guanylhydrazine. The resulting compound has been shown to have unique properties that make it useful for a variety of research applications.
Applications De Recherche Scientifique
Adrenochrome guanylhydrazone has been studied for its potential use in a variety of scientific research applications, including cancer research, neurobiology, and pharmacology. It has been shown to have a number of unique properties that make it useful for these applications, including its ability to inhibit the growth of cancer cells and its ability to modulate neurotransmitter release in the brain.
Propriétés
Numéro CAS |
1214-74-0 |
|---|---|
Nom du produit |
Adrenochrome guanylhydrazone |
Formule moléculaire |
C10H13N5O2 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine |
InChI |
InChI=1S/C10H13N5O2/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15/h2-3,9,16-17H,4H2,1H3,(H3,11,12) |
Clé InChI |
BMIKYGSCMZGMHZ-AWNIVKPZSA-N |
SMILES isomérique |
CN1CC(C2=C/C(=N\N=C(N)N)/C(=O)C=C21)O |
SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |
SMILES canonique |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



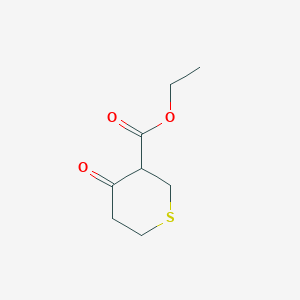
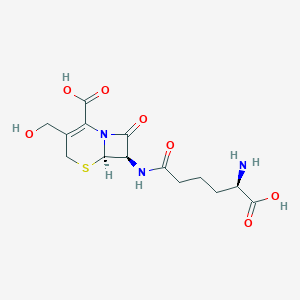
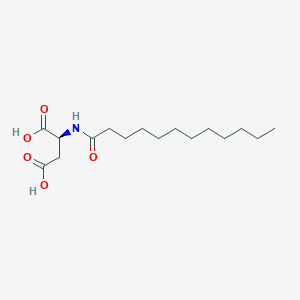
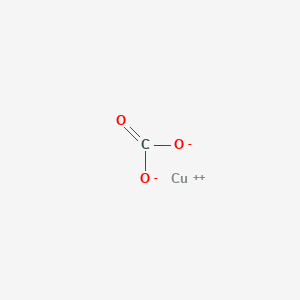
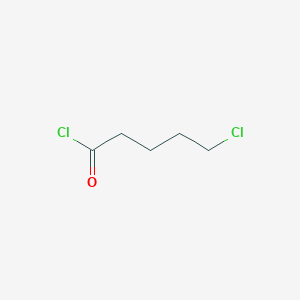
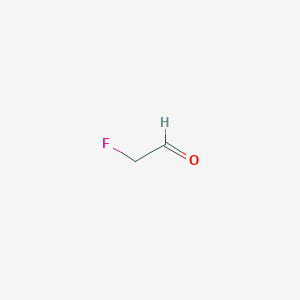
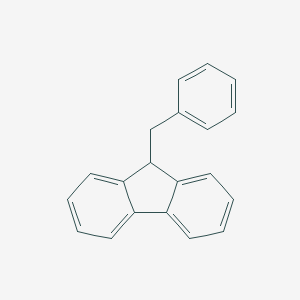
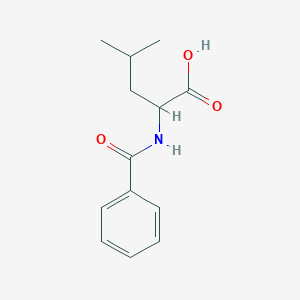
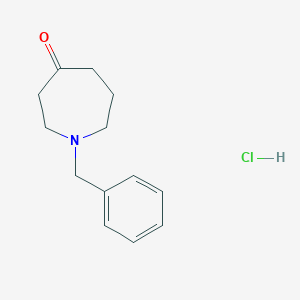
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
